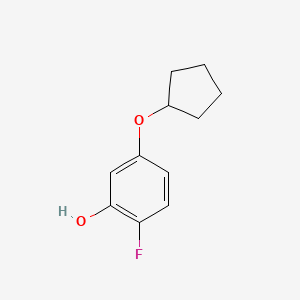

5-(Cyclopentyloxy)-2-fluorophenol

Description

5-(Cyclopentyloxy)-2-fluorophenol (CAS 1881328-11-5) is a fluorinated phenolic compound characterized by a cyclopentyl ether substituent at the 5-position and a fluorine atom at the 2-position of the phenol ring. Its molecular formula is C₁₁H₁₁FO₂, with a molar mass of 194.20 g/mol.

Properties

IUPAC Name |

5-cyclopentyloxy-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSLGRRLWPSOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)-2-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanol and 2-fluorophenol.

Reaction Conditions:

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentyloxy)-2-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-(Cyclopentyloxy)-2-fluorophenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)-2-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-(Cyclopentyloxy)phenol (QD-4891)

- CAS: Not explicitly provided.

- Molecular Formula : C₁₁H₁₄O₂.

- Key Differences: The cyclopentyloxy group is at the 2-position instead of the 5-position.

- Applications: Used in studies of antioxidant activity due to phenolic hydroxyl accessibility .

3-(Cyclopentyloxy)phenol (YF-6899)

- CAS: Not explicitly provided.

- Molecular Formula : C₁₁H₁₄O₂.

- Key Differences: The cyclopentyloxy group is at the 3-position. This meta-substitution may influence hydrogen-bonding interactions and solubility compared to the para-substituted 5-(Cyclopentyloxy)-2-fluorophenol .

Functional Group Modifications

5-(Cyclopentyloxy)-2-fluoropyridine

- CAS : 1548168-11-1.

- Molecular Formula: C₁₀H₉FNO.

- Key Differences: Replaces the phenol ring with a pyridine ring, introducing a nitrogen atom. This increases basicity and alters electronic properties, making it more suitable for coordination chemistry or as a ligand in catalysis .

5-(Aminomethyl)-2-fluorophenol Hydrochloride

- CAS : 2044704-82-3.

- Molecular Formula: C₇H₉ClFNO.

- Key Differences: An aminomethyl group replaces the cyclopentyloxy substituent. This enhances water solubility (due to the hydrochloride salt) and introduces a primary amine, enabling conjugation in drug design .

Fluorophenyl Derivatives with Heterocycles

5-(2-Fluorophenyl)-2-hydroxynicotinic Acid

- CAS : 1267011-08-4.

- Molecular Formula: C₁₂H₈FNO₃.

- Key Differences: Incorporates a nicotinic acid moiety fused to the fluorophenyl group. The carboxylic acid group increases acidity (pKa ~3–4) compared to the phenol (pKa ~10), making it relevant for pH-dependent binding in enzyme inhibitors .

2-Fluoro-5-(4-fluorophenyl)pyridine

- CAS: Not explicitly provided.

- Molecular Formula : C₁₁H₇F₂N.

- Key Differences : A pyridine ring with dual fluorine substitution. The electron-withdrawing fluorine atoms enhance metabolic stability, a desirable trait in drug candidates targeting CNS disorders .

Lipophilicity and Solubility

- This compound: The cyclopentyl group increases lipophilicity (logP ~2.8), favoring membrane permeability but reducing aqueous solubility.

- 5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1): Methoxy and difluorophenyl groups further elevate logP (~3.5), enhancing blood-brain barrier penetration but requiring formulation adjustments for bioavailability .

Acidity and Reactivity

- The fluorine atom in this compound lowers the pKa of the hydroxyl group (~8.5) compared to non-fluorinated analogs (pKa ~10), increasing its deprotonation tendency in physiological environments .

Tabular Comparison of Key Compounds

Biological Activity

5-(Cyclopentyloxy)-2-fluorophenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F1O1, with a CAS number of 1881328-11-5. The structure features a fluorine atom on the phenolic ring and a cyclopentyloxy group, which may influence its biological activity through steric and electronic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Study Findings : A study revealed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity.

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro assays showed that it can induce apoptosis in several cancer cell lines, including breast cancer (MDA-MB-231) and multiple myeloma (RPMI-8226) cells.

- IC50 Values : The observed IC50 value for RPMI-8226 cells was approximately 0.12 µM, suggesting potent activity against these cell lines.

The mechanism of action for this compound involves interaction with specific molecular targets. The fluorine atom and the cyclopentyloxy group likely contribute to its binding affinity to enzymes and receptors, affecting various biological pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Bromine on pyridine; methyl group | Moderate antimicrobial |

| 6-Bromo-2-tolylpyridine | Bromine on pyridine; phenyl group | Lower anticancer activity |

| 5-Bromo-2-aminopyridine | Simpler structure with amino group | Limited activity |

This table illustrates that while related compounds exhibit some biological activity, the specific arrangement of substituents in this compound enhances its effectiveness against microbial and cancerous cells.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 10 µg/mL, suggesting potential as a lead compound for antibiotic development.

- Cancer Cell Line Testing : In vitro assays indicated that the compound induced apoptosis in RPMI-8226 cells with an IC50 value of approximately 0.12 µM, outperforming several known anticancer agents. This highlights its potential for further development as a therapeutic agent.

- Mechanistic Insights : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival, although further research is needed to confirm these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.